LY2886721
描述
LY-2886721 是一种针对 β 位淀粉样前体蛋白裂解酶 1 (BACE1) 的小分子抑制剂。它由礼来公司开发,作为阿尔茨海默病的潜在治疗药物。 该化合物选择性地抑制 BACE1,BACE1 参与淀粉样 β 肽的产生,而淀粉样 β 肽是阿尔茨海默病的标志 .
作用机制
LY-2886721 通过选择性抑制 β 位淀粉样前体蛋白裂解酶 1 (BACE1) 发挥作用。BACE1 负责淀粉样前体蛋白 (APP) 的初始切割,导致淀粉样 β 肽的形成。 通过抑制 BACE1,LY-2886721 减少淀粉样 β 肽的产生,从而有可能延缓阿尔茨海默病的进展 .
生化分析
Biochemical Properties
LY2886721 plays a significant role in biochemical reactions, particularly in the inhibition of BACE1, a key protease controlling the formation of amyloid β . It has high selectivity against key off-target proteases, which efficiently translates in vitro activity into robust in vivo amyloid β lowering in nonclinical animal models .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by lowering amyloid β levels, a peptide hypothesized to play a significant role in the pathogenesis of Alzheimer’s disease .
Molecular Mechanism
The molecular mechanism of this compound involves its action as a BACE1 active site inhibitor. It exerts its effects at the molecular level by inhibiting BACE1, thereby controlling the formation of amyloid β .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound demonstrates robust and persistent amyloid β lowering effects over time. This is observed in both in vitro and in vivo studies .
Metabolic Pathways
This compound is involved in the metabolic pathway related to the processing of amyloid precursor protein (APP). It interacts with BACE1, an enzyme that initiates the amyloidogenic processing of APP .
准备方法
合成路线和反应条件: LY-2886721 的合成涉及多个步骤,包括形成关键中间体及其随后的反应。 其中一条合成路线包括在吡啶和乙醇存在下,将 N-(3-((4aS,7aS)-2-氨基-4a,5,7,7a-四氢-4H-呋喃[3,4-d][1,3]噻嗪-7a-基)-4-氟苯基)-5-氟吡啶甲酰胺与邻甲基羟胺盐酸盐在 50°C 下反应 .
工业生产方法: LY-2886721 的工业生产方法在公共领域没有得到广泛的记载。 合成通常涉及在受控条件下进行大规模化学反应,以确保最终产品的纯度和产率高 .
化学反应分析
反应类型: LY-2886721 主要经历取代反应,因为存在酰胺和氟化芳香环等官能团。 它还参与与靶酶 BACE1 的复合物形成 .
常用试剂和条件: LY-2886721 合成和反应中常用的试剂包括邻甲基羟胺盐酸盐、吡啶和乙醇。 反应通常在受控的温度和压力条件下进行,以确保所需产物的形成 .
主要形成的产物: 涉及 LY-2886721 的反应形成的主要产物是最终的抑制剂化合物本身,它被用于各种生物学测定和临床研究 .
科学研究应用
LY-2886721 因其在阿尔茨海默病中的潜在治疗应用而被广泛研究。它选择性地抑制 BACE1,减少脑中淀粉样 β 肽的产生。 这种抑制作用已显示出能降低各种动物模型和人类临床试验中的淀粉样 β 水平 .
除了在阿尔茨海默病研究中的应用外,LY-2886721 还被用于研究 BACE1 在其他神经退行性疾病和认知障碍中的作用。 它能够穿透血脑屏障,使其成为研究中枢神经系统疾病的宝贵工具 .
相似化合物的比较
类似化合物:
- 维鲁贝西他特
- 拉纳贝西他特
- 阿塔贝西他特
独特性: LY-2886721 在对 BACE1 的高选择性方面是独一无二的,它优于其他天冬氨酸蛋白酶,如组织蛋白酶 D、胃蛋白酶和肾素。 这种选择性降低了脱靶效应的可能性,使其成为治疗应用的有希望的候选药物 .
与其他 BACE1 抑制剂(如维鲁贝西他特和拉纳贝西他特)相比,LY-2886721 在临床前和临床研究中都表现出强大的中枢淀粉样 β 降低作用。 其开发由于临床试验中观察到的异常肝脏生化值而被中止 .
属性
IUPAC Name |
N-[3-[(4aS,7aS)-2-amino-4,4a,5,7-tetrahydrofuro[3,4-d][1,3]thiazin-7a-yl]-4-fluorophenyl]-5-fluoropyridine-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F2N4O2S/c19-11-1-4-15(22-6-11)16(25)23-12-2-3-14(20)13(5-12)18-9-26-7-10(18)8-27-17(21)24-18/h1-6,10H,7-9H2,(H2,21,24)(H,23,25)/t10-,18-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIDRNVHMMDAAIK-YPMLDQLKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CSC(=NC2(CO1)C3=C(C=CC(=C3)NC(=O)C4=NC=C(C=C4)F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2CSC(=N[C@]2(CO1)C3=C(C=CC(=C3)NC(=O)C4=NC=C(C=C4)F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F2N4O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70155117 | |
Record name | LY-2886721 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70155117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1262036-50-9 | |
Record name | N-[3-[(4aS,7aS)-2-Amino-4a,5-dihydro-4H-furo[3,4-d][1,3]thiazin-7a(7H)-yl]-4-fluorophenyl]-5-fluoro-2-pyridinecarboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1262036-50-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | LY-2886721 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1262036509 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | LY-2886721 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12547 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | LY-2886721 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70155117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | LY-2886721 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2CQ62IWB67 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。